molecular formula C4H6O2 B019804 Vinyl-13C2 acetate CAS No. 106139-40-6

Vinyl-13C2 acetate

Cat. No.: B019804
CAS No.: 106139-40-6
M. Wt: 88.07 g/mol
InChI Key: XTXRWKRVRITETP-ZKDXJZICSA-N
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Description

Vinyl-13C2 acetate, also known as ethenol-13C2 acetate, is a stable isotope-labeled compound with the molecular formula CH3CO213CH=13CH2. It is primarily used in research and industrial applications due to its unique isotopic labeling, which allows for detailed studies in various scientific fields. The compound is characterized by its high isotopic purity (≥99 atom % 13C) and is stabilized with approximately 0.1% hydroquinone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl-13C2 acetate can be synthesized through the acetoxylation of acetylene using acetic acid. The reaction typically involves a palladium catalyst and occurs under specific conditions to ensure high yield and purity. The process can be represented as follows: [ \text{C2H2 + CH3COOH → CH3COOCH=CH2} ]

Industrial Production Methods: In industrial settings, vinyl acetate is produced via the oxidative acetoxylation of ethylene. This method involves the reaction of ethylene, acetic acid, and oxygen in the presence of a palladium catalyst supported on silica or alumina. The reaction conditions are carefully controlled to optimize the yield and selectivity of vinyl acetate .

Chemical Reactions Analysis

Types of Reactions: Vinyl-13C2 acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acetic acid and carbon dioxide.

    Reduction: Reduction reactions can convert vinyl acetate to ethylene and acetic acid.

    Substitution: Vinyl acetate can participate in substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can be employed.

Major Products:

Scientific Research Applications

Vinyl-13C2 acetate is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Mechanism of Action

The mechanism of action of vinyl-13C2 acetate involves its participation in various chemical reactions due to the presence of the vinyl group. The compound can undergo polymerization, where the vinyl group reacts to form long-chain polymers. Additionally, the acetate group can participate in esterification and hydrolysis reactions. The isotopic labeling allows for detailed tracking of these reactions at the molecular level, providing insights into the reaction mechanisms and pathways .

Comparison with Similar Compounds

Vinyl-13C2 acetate can be compared with other similar compounds such as:

    Vinyl acetate: The non-labeled version of this compound, commonly used in industrial applications.

    Vinyl-d3 bromide: Another isotopically labeled compound used in similar research applications.

    Acrylic acid-13C3: A labeled compound used in polymer research and synthesis.

Uniqueness: this compound is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms and pathways is crucial .

Properties

IUPAC Name

(1,2-13C2)ethenyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXRWKRVRITETP-ZKDXJZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[13CH]=[13CH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584073
Record name (~13~C_2_)Ethenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106139-40-6
Record name (~13~C_2_)Ethenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106139-40-6
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Synthesis routes and methods I

Procedure details

This Example shows the preparation of high TFE content copolymer. The conditions of Example III were repeated except that a total of 470 mg of APS was added, the TFE addition rate was 0.01 lb/min (4.5 g/min), the vinyl acetate addition rate was 2 ml/min., and the final agitation rate was 80 rpm. 2580 g of a 25.0 wt % solids colloidal dispersion was obtained. To 100 g of the isolated, dried polymer was added 500 ml of methanol and 40 ml of concentrated ammonium hydroxide. After several weeks at room temperature with occasional shaking, the resulting solution was heated to remove the reaction by-products and there was obtained a hazy, viscous solution of 19 wt % solids of approximate composition 82 wt % TFE, 16 wt % vinyl alcohol, and 2 wt % vinyl acetate. Upon evaporation of the solvent at 50° C. in a vacuum oven for one day, a clear, somewhat rubbery melt fabricable polymer was obtained.
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40 mL
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500 mL
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Synthesis routes and methods II

Procedure details

To 100 g of the same copolymer was added 1500 ml of ethyl acetate, 40 ml of concentrated ammonium hydroxide and 40 ml of water. After two days with stirring, the polymer dissolved to give a gel. During the next three weeks at room temperature, a progressive decrease in viscosity of the solution was noted. At this time the solution was heated to remove ammonia, giving a partially saponified polymer of composition 32.4 wt % vinyl acetate, 16.4 wt % vinyl alcohol, 38 wt % TFE, and 13.2 wt % HFP in a 27.4 wt % solids solution in ethyl acetate.
[Compound]
Name
same copolymer
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100 g
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reactant
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1500 mL
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reactant
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40 mL
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reactant
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40 mL
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Synthesis routes and methods III

Procedure details

To 100 g of a copolymer made by the process of the present invention and having the composition 55.8 wt % vinyl acetate, 32.8 wt % TFE and 11.4 wt % HFP, was added 500 ml of methanol and 40 ml of concentrated ammonium hydroxide to form a copolymer suspension in the methanol. After three days at room temperature with occasional shaking, the resulting solution was heated to remove the reaction by-products to give a 25.1 wt % solution of polymer of composition 2.7 wt % vinyl acetate, 37.4 wt % vinyl alcohol, 44.5 wt % TFE, and 15.4 wt % HFP.
[Compound]
Name
copolymer
Quantity
100 g
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reactant
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40 mL
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500 mL
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Synthesis routes and methods IV

Procedure details

One hundred grams of the hexane-vinyl acetate-methyl acrylate azeotrope and 50 grams of dimethylformamide were charged to an Othmer type vapor liquid equilibrium still and refluxed for three hours. Analysis of the vapor and liquid by gas Chromatography gave a vapor composition of 62.8% hexane, 34.5% vinyl acetate and 2.7% methyl acrylate and a liquid composition of 19.6% hexane, 72.6% vinyl acetate and 7.8% methyl acrylate. This indicates a relative volatility of hexane to vinyl acetate of 6.7, hexane to methyl acrylate of 9.3, and vinyl acetate to methyl acrylate of 1.4.
Name
hexane vinyl acetate methyl acrylate
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50 g
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Yield
34.5%
Yield
2.7%

Synthesis routes and methods V

Procedure details

2,683 ml of distilled water, 1,114 ml of a 20% by weight HCl and 1,190 ml of a 19.7% by weight aqueous solution of a fully hydrolyzed polyvinyl alcohol, viscosity 3.68 mPas (DIN 53015; Höppler method; 4% by weight aqueous solution), were charged to a 6 liter glass reactor and cooled to −2° C. within a period of one hour, with stirring. A mixture made from 2.5 g of 3,3-diethoxypropyltriethoxysilane and 188 ml (151.6 g) of butyraldehyde, cooled in advance to −4° C., was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C. The mixture was then rapidly cooled again to −2° C. 3 minutes after addition of the mixture the reaction mixture, which had until then been clear, was observed to become cloudy, and the product precipitated as little as 5 minutes later. After 40 minutes reaction time at −2° C. the temperature was increased to 25° C. over a period of 3.5 hours, and this temperature was maintained for a further 2 hours. The product was then separated by suction filtration and washed with distilled water until the filtrate gave a neutral reaction. The moist product was dried to a solids content of at least 98%, initially at 22° C. and then at 35° C. in vacuo, yielding a modified polyvinyl butyral having 17.8% by weight of vinyl alcohol units, 1.5% by weight of vinyl acetate units, and 80.7% by weight of vinyl butyral units. The viscosity (DIN 53015; Höppler method; 10% by weight ethanolic solution) was 25.1 mPas. The Si content was determined to be 0.05% by weight.
Quantity
2.5 g
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188 mL
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0 (± 1) mol
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Name
polyvinyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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